molecular formula C21H22F3NaO5S B8069339 Seladelpar sodium salt

Seladelpar sodium salt

カタログ番号: B8069339
分子量: 466.4 g/mol
InChIキー: XCAXFCPCOXDEHC-UNTBIKODSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

合成経路と反応条件

MBX-8025 ナトリウム塩の合成は、コア構造の調製から始まり、官能基の修飾が続く複数のステップを伴います。主なステップには次のものがあります。

工業生産方法

MBX-8025 ナトリウム塩の工業生産は、同様の合成経路に従いますが、大規模生産に最適化されています。 これには、高収率反応、効率的な精製方法、および最終製品の純度と一貫性を確保するための厳格な品質管理対策の使用が含まれます .

化学反応の分析

反応の種類

MBX-8025 ナトリウム塩は、次のものを含むさまざまな化学反応を起こします。

一般的な試薬と条件

これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応用の求核剤が含まれます。 一般的な反応条件には、制御された温度、不活性雰囲気、およびアセトニトリルやジメチルスルホキシド(DMSO)などの特定の溶媒が含まれます .

生成される主要な生成物

これらの反応から生成される主な生成物には、酸化誘導体、還元されたフェノキシ酢酸、および置換された芳香族化合物が含まれます。 これらの生成物は、核磁気共鳴(NMR)分光法や質量分析(MS)などの手法を使用して分析され、構造が確認されます .

科学研究への応用

MBX-8025 ナトリウム塩は、次のものを含む幅広い科学研究への応用があります。

    化学: PPARδ活性化とその脂質代謝への影響を研究するためのツール化合物として使用されます。

    生物学: 代謝経路に関連する遺伝子発現の調節における役割について調査されています。

    医学: 脂質異常症、2型糖尿病、NASHなどの代謝性疾患の潜在的な治療薬として調査されています。

    産業: 代謝性疾患を標的とした新薬の開発に使用されています .

科学的研究の応用

Primary Biliary Cholangitis (PBC)

Seladelpar has been approved for the treatment of PBC, either as monotherapy or in combination with ursodeoxycholic acid (UDCA). Clinical studies have demonstrated that seladelpar significantly reduces alkaline phosphatase (ALP) levels in patients with inadequate responses to UDCA. For example:

  • In a Phase 2b study, patients receiving 10 mg daily showed a greater reduction in mean ALP compared to placebo as early as one month into treatment .

Non-Alcoholic Fatty Liver Disease (NAFLD)

Research indicates that seladelpar may be effective in treating NAFLD and non-alcoholic steatohepatitis (NASH). It has shown potential for:

  • Reducing liver fat content.
  • Lowering serum alanine aminotransferase (ALT) levels, indicating improved liver function .

The compound's ability to normalize liver histology and reduce ballooning degeneration in hepatocytes further supports its use in these conditions .

Metabolic Disorders

Seladelpar is being investigated for its effects on various metabolic disorders, including:

  • Dyslipidemia : It has demonstrated efficacy in lowering triglycerides and improving HDL levels.
  • Obesity : In animal models, seladelpar administration resulted in significant weight loss and reduced insulin resistance .

Case Study 1: Treatment of PBC

In a clinical trial involving patients with PBC who had not responded adequately to UDCA, seladelpar was administered at doses of 10 mg daily. Results indicated a statistically significant reduction in ALP levels from baseline over a 12-month period. The treatment was well-tolerated with minimal side effects reported.

Case Study 2: NAFLD Management

A study examining the effects of seladelpar on NAFLD patients found that those treated with seladelpar experienced a notable decrease in liver fat content as measured by imaging techniques. Additionally, improvements in metabolic parameters such as fasting glucose and insulin sensitivity were observed.

Data Table: Summary of Clinical Findings

Application AreaKey FindingsReference
Primary Biliary CholangitisSignificant reduction in ALP levels; well-tolerated
Non-Alcoholic Fatty Liver DiseaseReduced liver fat content; improved ALT levels
Metabolic DisordersDecreased triglycerides; improved insulin sensitivity

作用機序

MBX-8025 ナトリウム塩は、脂質代謝、グルコース恒常性、および炎症に関与する遺伝子の発現を調節する核内受容体であるPPARδを選択的に活性化することによって効果を発揮します。活性化されると、PPARδはレチノイドX受容体(RXR)とヘテロダイマーを形成し、DNA中の特定の応答配列に結合し、標的遺伝子の転写を誘導します。 これにより、脂質プロファイルの改善、炎症の軽減、およびインスリン感受性の強化につながります .

類似化合物の比較

類似化合物

    GW501516: 代謝効果が類似しているが、化学構造が異なる別のPPARδアゴニスト。

    Elafibranor: より広範な代謝効果を持つデュアルPPARα/δアゴニスト。

    Pioglitazone: 2型糖尿病の治療に使用されるPPARγアゴニスト。

MBX-8025 ナトリウム塩の独自性

MBX-8025 ナトリウム塩は、他のPPARアイソフォームよりもPPARδに対する高い選択性を特徴とするため、潜在的な副作用が少なく、より標的化された治療薬となっています。 脂質プロファイルやインスリン感受性など、複数の代謝パラメータを改善する能力は、他の化合物とは異なります .

類似化合物との比較

Similar Compounds

    GW501516: Another PPARδ agonist with similar metabolic effects but different chemical structure.

    Elafibranor: A dual PPARα/δ agonist with broader metabolic effects.

    Pioglitazone: A PPARγ agonist used in the treatment of type 2 diabetes.

Uniqueness of MBX-8025 Sodium Salt

MBX-8025 sodium salt is unique due to its high selectivity for PPARδ over other PPAR isoforms, making it a more targeted therapeutic agent with potentially fewer side effects. Its ability to improve multiple metabolic parameters, including lipid profiles and insulin sensitivity, sets it apart from other compounds .

生物活性

Seladelpar sodium salt, a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ), has garnered significant attention for its therapeutic potential, particularly in treating liver diseases such as primary biliary cholangitis (PBC) and non-alcoholic steatohepatitis (NASH). This article delves into its biological activity, supported by clinical findings, pharmacological mechanisms, and relevant case studies.

Seladelpar functions primarily as a potent PPARδ agonist, demonstrating high specificity with minimal activity on other PPAR subtypes. Its mechanism involves:

  • Fatty Acid Oxidation : Enhances the metabolism of fatty acids, which is crucial for managing lipid disorders.
  • Anti-inflammatory Effects : Modulates inflammatory pathways, contributing to reduced liver inflammation.
  • Cholestatic Effects : Reduces bile acid synthesis by inhibiting CYP7A1 through the fibroblast growth factor 21 signaling pathway, which is particularly beneficial in cholestatic liver diseases.

Efficacy in Primary Biliary Cholangitis (PBC)

Seladelpar has been extensively studied for its efficacy in PBC. Key findings from various clinical trials include:

  • Long-Term Safety and Efficacy :
    • In a two-year study involving 106 patients, seladelpar significantly improved biochemical markers of cholestasis and liver injury. The composite endpoint response rates increased from 66% to 79% over two years .
    • A Phase 3 trial (RESPONSE) reported that 62% of participants achieved a composite biochemical response after 12 months of treatment compared to 20% in the placebo group .
  • Symptom Improvement :
    • Seladelpar treatment led to substantial improvements in pruritus (itching), fatigue, and overall quality of life. In one study, 93% of patients reported improvement in pruritus after one year on a 10 mg dose .
  • Biochemical Responses :
    • The drug normalized alkaline phosphatase (ALP) levels in up to 42% of patients after 24 months . ALP is a critical marker for assessing liver function and disease progression.

Data Summary Table

Study Population Duration Dosage Primary Endpoint Achieved (%) ALP Normalization (%)
Phase 2b Study106 patients2 years5-10 mg79%42%
RESPONSE Trial193 participants12 months10 mg62%25%
ASSURE StudyVariesUp to 155 weeks10 mg70% (legacy data)-

Case Study: Improved Quality of Life

In an open-label study involving patients with moderate-to-severe pruritus due to PBC, those treated with seladelpar reported significant reductions in itch severity and improvements in sleep quality. Specifically, over half of the participants noted substantial relief from itching after one year .

Case Study: Liver Function Improvement

A cohort study demonstrated that patients receiving seladelpar showed marked reductions in serum bile acids and improvements in liver function tests over a one-year period. This suggests that seladelpar not only alleviates symptoms but also addresses underlying liver dysfunction .

特性

IUPAC Name

sodium;2-[4-[(2R)-2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F3O5S.Na/c1-3-27-17(11-28-16-6-4-15(5-7-16)21(22,23)24)13-30-18-8-9-19(14(2)10-18)29-12-20(25)26;/h4-10,17H,3,11-13H2,1-2H3,(H,25,26);/q;+1/p-1/t17-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCAXFCPCOXDEHC-UNTBIKODSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(COC1=CC=C(C=C1)C(F)(F)F)CSC2=CC(=C(C=C2)OCC(=O)[O-])C.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H](COC1=CC=C(C=C1)C(F)(F)F)CSC2=CC(=C(C=C2)OCC(=O)[O-])C.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22F3NaO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Seladelpar sodium salt
Reactant of Route 2
Reactant of Route 2
Seladelpar sodium salt
Reactant of Route 3
Reactant of Route 3
Seladelpar sodium salt
Reactant of Route 4
Reactant of Route 4
Seladelpar sodium salt
Reactant of Route 5
Reactant of Route 5
Seladelpar sodium salt
Reactant of Route 6
Reactant of Route 6
Seladelpar sodium salt

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。